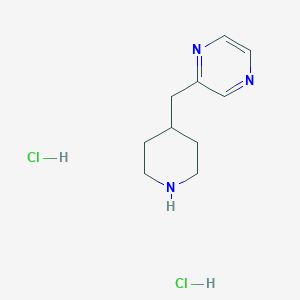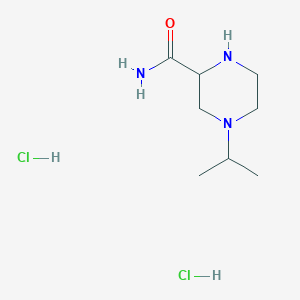
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride
概要
説明
Pyrrolidine and pyrazine are both nitrogen-containing heterocycles . Pyrrolidine is a five-membered ring with one nitrogen atom , while pyrazine is a six-membered ring with two nitrogen atoms . Compounds containing these structures have been used in various applications, including pharmaceuticals, organic materials, and bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolidine and pyrazine derivatives can involve various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific synthesis route for “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on the specific reactants and conditions used.Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on the specific conditions and reactants present. Pyrrolidine and pyrazine derivatives can participate in a variety of reactions due to the presence of nitrogen atoms and the potential for protonation and quarternization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on its specific structure. Factors such as the presence of nitrogen atoms, the potential for protonation and quarternization, and the specific arrangement of the pyrrolidine and pyrazine rings would all influence its properties .科学的研究の応用
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of condensed pyrrolo[b]pyrazines. This process includes the reaction of 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, followed by heating in pyridine for intramolecular cyclization to yield condensed pyrrolo[b]pyrazines (Volovenko & Dubinina, 1999).
Biological and Physicochemical Applications
- Pyrazine derivatives, including those related to 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride, have shown potential in biological activities. They are investigated for their physicochemical and cytotoxic properties, including interaction with DNA. For example, 2-chloro-3-hydrazinopyrazine displayed high affinity to DNA and non-toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Antibacterial and Antimicrobial Properties
- Research on pyrazine and pyridine derivatives has shown antibacterial activity. These compounds, synthesized from reactions involving chloropyrazine and various amines, have been evaluated for their tuberculostatic and antibacterial properties, showing effectiveness in certain concentrations (Foks et al., 2005).
Optoelectronic Applications
- Pyrazine is a significant molecular scaffold in organic optoelectronic materials. Studies on pyrazine derivatives, including those structurally related to 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride, have explored their optical and thermal properties, indicating potential use in optoelectronic applications (Meti et al., 2017).
Synthesis of Other Chemical Compounds
- The compound has been utilized in the synthesis of various chemical compounds, including novel binucleating compounds and platinum(II) complexes. These syntheses explore the potential of pyrazine derivatives in creating complex chemical structures with specific properties (Tresoldi et al., 1996); (Rochon & Fakhfakh, 2009).
作用機序
The mechanism of action of “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on its specific biological activity. Pyrrolidine and pyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Safety and Hazards
The safety and hazards associated with “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .
将来の方向性
The future directions for research on “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on its potential applications. Given the wide range of biological activities exhibited by pyrrolidine and pyrazine derivatives, it could be of interest in various fields, including medicinal chemistry and drug discovery .
特性
IUPAC Name |
2-chloro-3-(1-propan-2-ylpyrrolidin-2-yl)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.ClH/c1-8(2)15-7-3-4-9(15)10-11(12)14-6-5-13-10;/h5-6,8-9H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKHMWAFYCEALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C2=NC=CN=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402461.png)

![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)


![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)





![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)